molecular formula C10H7Cl2N3O2 B1518293 1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1154101-06-0

1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1518293
CAS RN: 1154101-06-0
M. Wt: 272.08 g/mol
InChI Key: MADPRXZRBSFAKV-UHFFFAOYSA-N
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Description

1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (DCMT) is a synthetic compound that has been studied for its potential applications in various scientific research settings. DCMT is a member of the triazole family of compounds, which are known for their ability to bind to certain proteins and inhibit their activity. DCMT has been found to be a potent inhibitor of certain enzymes, and its ability to inhibit certain enzymes has made it a promising compound for use in scientific research.

Scientific Research Applications

  • Corrosion Inhibition : A study by Lagrenée et al. (2002) investigated the efficiency of a triazole derivative for corrosion inhibition of mild steel in acidic media. It was found to be a very good inhibitor with high inhibition efficiencies, indicating potential applications in protecting metals against corrosion (Lagrenée et al., 2002).

  • Cross-Coupling Reactions in Organic Chemistry : Houpis et al. (2010) used a carboxylic acid anion moiety in cross-coupling reactions with dihalo heterocycles, showing the utility of such compounds in organic synthesis and the production of various nicotinic acids and triazoles (Houpis et al., 2010).

  • Synthesis of Anti-inflammatory and Molluscicidal Agents : El Shehry et al. (2010) synthesized a series of 1,2,4-triazoles with anti-inflammatory and molluscicidal activities. These compounds showed potent activities in a dose-dependent manner, indicating their potential in pharmaceutical applications (El Shehry et al., 2010).

  • Synthesis of Peptidomimetics and Biologically Active Compounds : Ferrini et al. (2015) developed a protocol for the synthesis of triazole-containing amino acids. These compounds have applications in the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold (Ferrini et al., 2015).

  • Adsorption Studies for Corrosion Protection : Bentiss et al. (2007) studied the adsorption of triazole derivatives on mild steel surfaces in hydrochloric acid. They found that these compounds effectively inhibited corrosion, providing insights into the protective mechanism of these molecules (Bentiss et al., 2007).

  • Synthesis of Antimicrobial and Anti-Inflammatory Compounds : Karegoudar et al. (2008) synthesized 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and thiadiazines bearing a trichlorophenyl moiety with significant antimicrobial and anti-inflammatory activities, suggesting their use in medicinal chemistry (Karegoudar et al., 2008).

  • Synthesis of Energetic Salts : Wang et al. (2007) prepared triazolyl-functionalized energetic salts with good thermal stability and relatively high density, indicating potential uses in materials science and engineering (Wang et al., 2007).

properties

IUPAC Name

1-(2,6-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c1-5-13-9(10(16)17)14-15(5)8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADPRXZRBSFAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

CAS RN

1154101-06-0
Record name 1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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